molecular formula C18H16ClNO3 B2957037 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol CAS No. 879578-43-5

2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol

Cat. No.: B2957037
CAS No.: 879578-43-5
M. Wt: 329.78
InChI Key: VMESRRXQWFPSOJ-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 3, and a 5-ethoxyphenol moiety at position 3. This structure combines aromatic, electron-withdrawing (chlorine), and hydrophilic (phenol/ethoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-15(16(21)10-14)18-17(11(2)20-23-18)12-4-6-13(19)7-5-12/h4-10,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMESRRXQWFPSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN2O3C_{18}H_{18}ClN_{2}O_{3} with a molecular weight of approximately 348.80 g/mol. The structure features a chlorophenyl group, an oxazole ring, and an ethoxyphenol moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds often exhibit significant antimicrobial activity. In particular, compounds similar to 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar oxazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Anti-inflammatory Effects

Compounds similar to this oxazole derivative have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6 in cellular models . This suggests a potential therapeutic role in treating inflammatory diseases.

The biological activity of 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol is attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : Some studies suggest that oxazole derivatives can inhibit bacterial topoisomerases, leading to DNA damage and cell death .
  • Caspase Activation : Induction of apoptosis in cancer cells is mediated through caspase activation pathways .
  • Cytokine Modulation : The compound may modulate inflammatory responses by affecting cytokine production .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including those structurally similar to 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol . The results showed that these compounds had superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains .

Study 2: Anticancer Potential

In a study focusing on the anticancer properties of oxazole derivatives, it was found that treatment with these compounds led to a significant reduction in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name/IUPAC Name Core Structure Key Substituents Biological Activity/Notes Reference ID
Target : 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol 1,2-Oxazole 4-(4-Cl-phenyl), 3-CH₃, 5-ethoxyphenol Not explicitly reported (inferred anti-inflammatory)
5b : 4-(6-amino-5-(4-fluorophenyl)-3-methyl-dihydropyrano[2,3-c]pyrazol-4-yl)phenol Dihydropyrano-pyrazole 4-fluorophenyl, 3-CH₃, phenol Anticancer/antibacterial (pyrazole core)
AM966 : 2-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-oxazol-5-yl]phenyl]acetic acid 1,2-Oxazole 3-CH₃, 4-(chlorophenyl), acetic acid side chain PROTAC synthesis candidate (binding motifs)
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine 1,2,4-Oxadiazole 4-Cl-phenyl, 4-CH₃-thiophene Antifungal/antibiotic (oxadiazole-thiophene)
4-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid 1,2-Oxazole 3-CH₃, sulfamoyl-benzoic acid Enzyme inhibition (sulfonamide group)

Key Observations :

  • Core Heterocycle : The 1,2-oxazole core (shared with AM966 and sulfamoyl benzoic acid) is associated with metabolic stability and hydrogen-bonding capacity, whereas pyrazole (5b) or oxadiazole () cores enhance π-π stacking or electron-deficient interactions .
  • Substituent Effects: The 4-chlorophenyl group (target, AM966, ) enhances lipophilicity and membrane permeability. Ethoxy-phenol (target) may improve solubility compared to purely hydrophobic analogs (e.g., AM966’s acetic acid group offers pH-dependent ionization) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound AM966 5b Compound
Molecular Weight ~328.77 g/mol 490.94 g/mol ~350 g/mol ~297.76 g/mol
LogP (Predicted) ~3.5 (moderate lipo.) 5.6 (high lipo.) ~2.8 (moderate) ~3.2
Hydrogen Bond Donors 1 (phenol -OH) 2 2 (-NH₂, -OH) 1 (-NH₂)
Bioactivity Anti-inflammatory* PROTAC ligand Antibacterial Antifungal

*Inferred from MZO-2 (), an oxazole derivative with anti-inflammatory activity in mice .

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